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Compound of Interest

Compound Name: Z-D-Glu-OEt

Cat. No.: B1339971 Get Quote

The structural integrity of Z-D-Glu-OEt relies on three distinct functional domains: the

carbobenzyloxy (Cbz or Z) protecting group, the D-glutamic acid core, and the

-ethyl ester.

Nomenclature Clarification: In peptide chemistry catalogs, "Z-D-Glu-OEt" typically denotes the

-ethyl ester (C-1 esterification), leaving the

-carboxylic acid (side chain) free. This distinction is vital, as the

-ester (Z-D-Glu(OEt)-OH) has vastly different reactivity and applications.[1]

IUPAC Name: (2R)-2-{[(benzyloxy)carbonyl]amino}-5-hydroxypentanoic acid 1-ethyl ester[1]

Molecular Formula:

[1]

Stereocenter: The

-carbon possesses the (R) configuration (D-isomer), contrasting with the (S) configuration of
naturally occurring L-glutamic acid.[1]

Structural Visualization (DOT):
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Caption: Functional decomposition of Z-D-Glu-OEt showing orthogonal protection strategies

and the central chiral core.

Physicochemical Properties[1][2][3][4]
The following data aggregates standard experimental values. Note that the physical state (oil

vs. solid) can depend on purity and crystallization solvents.[1]
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Property Value / Description Experimental Note

Molecular Weight 309.32 g/mol Monoisotopic Mass: 309.12

Physical State
Viscous Oil or Low-Melting

Solid

Often solidifies upon standing

or trituration with ether/hexane.

[1]

Solubility
High: EtOAc, DCM, MeOH,

EtOHLow: Water, Hexane

Soluble in organic solvents

due to lipophilic Z and OEt

groups.

Optical Rotation (in MeOH/EtOH)

Exact value is solvent-

dependent; opposite sign to L-

isomer.[1]

pKa (Side Chain) ~4.25
The

-COOH remains acidic.[1]

TLC (Rf)
~0.5 (CHCl

:MeOH:AcOH 90:8:[1]2)

Visualized via UV (254nm) or

Ninhydrin (negative until

deprotected).[1]

Synthetic Protocols
Synthesis of Z-D-Glu-OEt requires careful regiocontrol to avoid forming the

-ester or the diester.[1] The most robust protocol involves the initial formation of the

-ester followed by N-protection.

Protocol A: The "Thionyl Chloride" Route
(Regioselective)
This method leverages the kinetic preference for

-esterification under controlled conditions.[1]

Reagents:
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D-Glutamic Acid (Start Material)[1][2][3]

Thionyl Chloride (

)[1]

Absolute Ethanol[1]

Benzyl Chloroformate (Z-Cl)[1]

Sodium Bicarbonate (

)[1]

Step-by-Step Methodology:

Formation of H-D-Glu-OEt (Intermediate):

Suspend D-Glutamic acid (10 mmol) in absolute ethanol (30 mL) at 0°C.

Dropwise add thionyl chloride (11 mmol).[1] Critical: Maintain temperature <5°C to

minimize

-ester formation.[1]

Allow to warm to room temperature (RT) and stir for 12 hours.

Evaporate solvent to yield H-D-Glu-OEt[1]·HCl. (Verify via TLC;

-ester forms faster than

).

N-Protection (Introduction of Z-group):

Dissolve the crude H-D-Glu-OEt·HCl in water/dioxane (1:1).[1]

Add

(2.5 eq) to neutralize and basify to pH ~8-9.[1]
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Cool to 0°C. Add Benzyl Chloroformate (Z-Cl, 1.1 eq) dropwise over 30 mins.

Stir vigorously at 0°C for 1 hour, then at RT for 3 hours.

Work-up:

Acidify the aqueous mixture with 1N HCl to pH 2 (precipitates the product if solid, or oils

out).[1]

Extract with Ethyl Acetate (3x).[1]

Wash organic layer with brine, dry over

.[1]

Concentrate in vacuo.[1][4] Purify via silica gel chromatography (Hexane/EtOAc gradient)

to remove any diester or unreacted Z-Cl.[1]

Synthetic Pathway Visualization (DOT):
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D-Glutamic Acid
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Caption: Two-step regioselective synthesis workflow minimizing side-chain esterification.

Analytical Validation (Self-Validating Systems)[1]
To ensure scientific integrity, the synthesized compound must pass the following structural

checks.

1. Proton NMR (

H-NMR, 300/400 MHz, CDCl

):

7.35 (m, 5H): Aromatic protons of the Z-group (Confirm presence of protection).
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5.10 (s, 2H): Benzylic -CH

- of the Z-group.[1]

4.40 (m, 1H):

-CH proton.[1] Diagnostic: Coupling pattern confirms chirality preservation (racemization
blurs this signal).[1]

4.20 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals (Confirm OEt presence).

2.40 (t, 2H):

-CH

adjacent to the free carboxyl.[1]

2. Mass Spectrometry (ESI-MS):

Expected [M+H]+: 310.13

Expected [M+Na]+: 332.11

Validation: Presence of dimer peaks or mass shifts (+14 or +28) indicates

methylation/ethylation of the side chain (impurity).[1]

3. Enantiomeric Purity (Chiral HPLC):

Column: Chiralpak AD-H or OD-H.[1]

Mobile Phase: Hexane/IPA with 0.1% TFA.[1]

Criterion: >99% ee. The presence of the L-isomer (S-enantiomer) suggests racemization

during the esterification step.[1]

Applications in Drug Development[2]
Metabolic Stability: The incorporation of D-amino acids like D-Glu into peptide sequences

drastically reduces susceptibility to endogenous proteases.[1] Z-D-Glu-OEt serves as a

"capped" C-terminus precursor.[1] Once the Z-group is removed (via hydrogenolysis,
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/Pd-C), the free amine can be coupled to extend the chain, while the ethyl ester protects the C-
terminus.

Peptidomimetics: Z-D-Glu-OEt is frequently used to synthesize

-glutamyl derivatives.[1] The free

-carboxyl group allows for the attachment of amines or other pharmacophores, creating
branched peptides used in:

Immunomodulation: Analogs of Muramyl Dipeptide (MDP).[1]

Neuroscience: NMDA receptor antagonists often feature D-Glu motifs.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Molecular Architecture & Stereochemistry[1]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1339971#what-is-the-structure-of-z-d-glu-oet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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